molecular formula C8H6N4 B14240999 3-Azido-2-methylbenzonitrile CAS No. 188867-90-5

3-Azido-2-methylbenzonitrile

Katalognummer: B14240999
CAS-Nummer: 188867-90-5
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: AQWLWVFETXYRFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Azido-2-methylbenzonitrile: is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with a methyl group and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-methylbenzonitrile typically involves the introduction of the azido group to a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 3-bromo-2-methylbenzonitrile, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, to yield the desired azido compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Azido-2-methylbenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuSO₄ and sodium ascorbate).

Major Products Formed:

    Nucleophilic Substitution: Various substituted azides.

    Reduction: Corresponding amines.

    Cycloaddition: 1,2,3-Triazoles.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Azido-2-methylbenzonitrile is used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules. Its azido group is a versatile functional group that can be transformed into various other functional groups through different chemical reactions .

Biology and Medicine: In biological research, azido compounds are often used in bioorthogonal chemistry, where they can be selectively modified in the presence of other functional groups. This property makes this compound useful in labeling and tracking biomolecules in living systems .

Industry: In the materials science industry, azido compounds are used in the synthesis of polymers and other materials with unique properties. The azido group can act as a cross-linker, enhancing the mechanical and thermal properties of the resulting materials .

Wirkmechanismus

The mechanism of action of 3-Azido-2-methylbenzonitrile primarily involves the reactivity of the azido group. The azido group is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition. In biological systems, the azido group can be selectively targeted and modified, making it useful in bioorthogonal chemistry .

Vergleich Mit ähnlichen Verbindungen

Uniqueness:

Eigenschaften

CAS-Nummer

188867-90-5

Molekularformel

C8H6N4

Molekulargewicht

158.16 g/mol

IUPAC-Name

3-azido-2-methylbenzonitrile

InChI

InChI=1S/C8H6N4/c1-6-7(5-9)3-2-4-8(6)11-12-10/h2-4H,1H3

InChI-Schlüssel

AQWLWVFETXYRFT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1N=[N+]=[N-])C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.